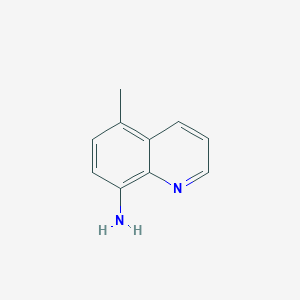

5-Methylquinolin-8-amine

Overview

Description

5-Methylquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a methyl group at the 5th position and an amine group at the 8th position in the quinoline ring structure imparts unique properties to this compound.

Mechanism of Action

Target of Action

Quinoline derivatives, including 8-quinolinamines, have been reported to exhibit potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.

Mode of Action

It’s known that quinoline derivatives inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .

Biochemical Pathways

The inhibition of heme polymerase activity suggests that the compound interferes with the heme detoxification pathway in plasmodium species .

Pharmacokinetics

The compound is predicted to satisfy the adme profile , indicating potential bioavailability.

Result of Action

The compound’s potential antimalarial activity suggests that it may lead to the death of plasmodium parasites .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5-Methylquinolin-8-amine in laboratory settings. It is generally important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies when working with quinoline derivatives .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Quinoline derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been specifically studied. The transport and distribution of quinoline derivatives can depend on various factors, including any transporters or binding proteins they interact with, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinolin-8-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylquinoline and an amine source.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

5-Methylquinolin-8-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antimalarial, and antifungal activities, making it a valuable candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects against various diseases, including malaria and bacterial infections.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

8-Quinolinamine: Similar in structure but lacks the methyl group at the 5th position.

5-Methylquinoline: Similar in structure but lacks the amine group at the 8th position.

Quinoline: The parent compound without any substituents.

Uniqueness: 5-Methylquinolin-8-amine is unique due to the presence of both the methyl group at the 5th position and the amine group at the 8th position. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Methylquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antimalarial, and antifungal properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development. Key activities include:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.

- Antimalarial Activity : It shows potent in vitro activity against Plasmodium species, the causative agents of malaria.

- Antifungal Activity : Effective against several fungal species, including Candida and Aspergillus.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Inhibition of Heme Polymerase : Quinoline derivatives inhibit heme polymerase activity, which is crucial for the survival of Plasmodium parasites. This inhibition disrupts the heme detoxification pathway, leading to parasite death.

- Cellular Interactions : The compound influences cell signaling pathways and alters gene expression, impacting cellular metabolism and function.

Antimalarial Activity

A study evaluating various 8-quinolinamines, including this compound, reported IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive and drug-resistant strains of Plasmodium falciparum. The most effective analogues cured all tested animals at doses as low as 25 mg/kg/day .

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties with IC50 values against various fungi:

- Candida albicans: IC50 = 4.93–19.38 μg/mL

- Aspergillus fumigatus: IC50 = 6.0–19.32 μg/mL

These results indicate significant antifungal potential comparable to established treatments .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antibacterial activity:

- Against Staphylococcus aureus: IC50 = 1.33–18.9 μg/mL

These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections .

Data Table: Biological Activity Summary

Case Studies

- In Vivo Efficacy Against Malaria : In a rodent model, compounds similar to this compound were tested for their ability to cure malaria at various dosages. Notably, certain analogues achieved complete cure at doses as low as 25 mg/kg/day against drug-sensitive strains .

- Antifungal Applications : Research has highlighted the antifungal efficacy of quinoline derivatives in treating infections caused by Candida species, demonstrating the potential for developing new antifungal therapies based on these compounds .

Properties

IUPAC Name |

5-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPMULMEAVNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511354 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85656-64-0 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.